

AGI-12026 vs. Ivosidenib (AG-120): A Comparative Efficacy Guide

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Compound of Interest

Compound Name: AGI-12026

Cat. No.: B15574180

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This guide provides a comparative overview of **AGI-12026** and ivosidenib (AG-120), focusing on their mechanisms of action and available efficacy data. While both compounds target isocitrate dehydrogenase (IDH) mutations, a prevalent driver in several cancers, they represent distinct chemical entities with different selectivity profiles.

Executive Summary:

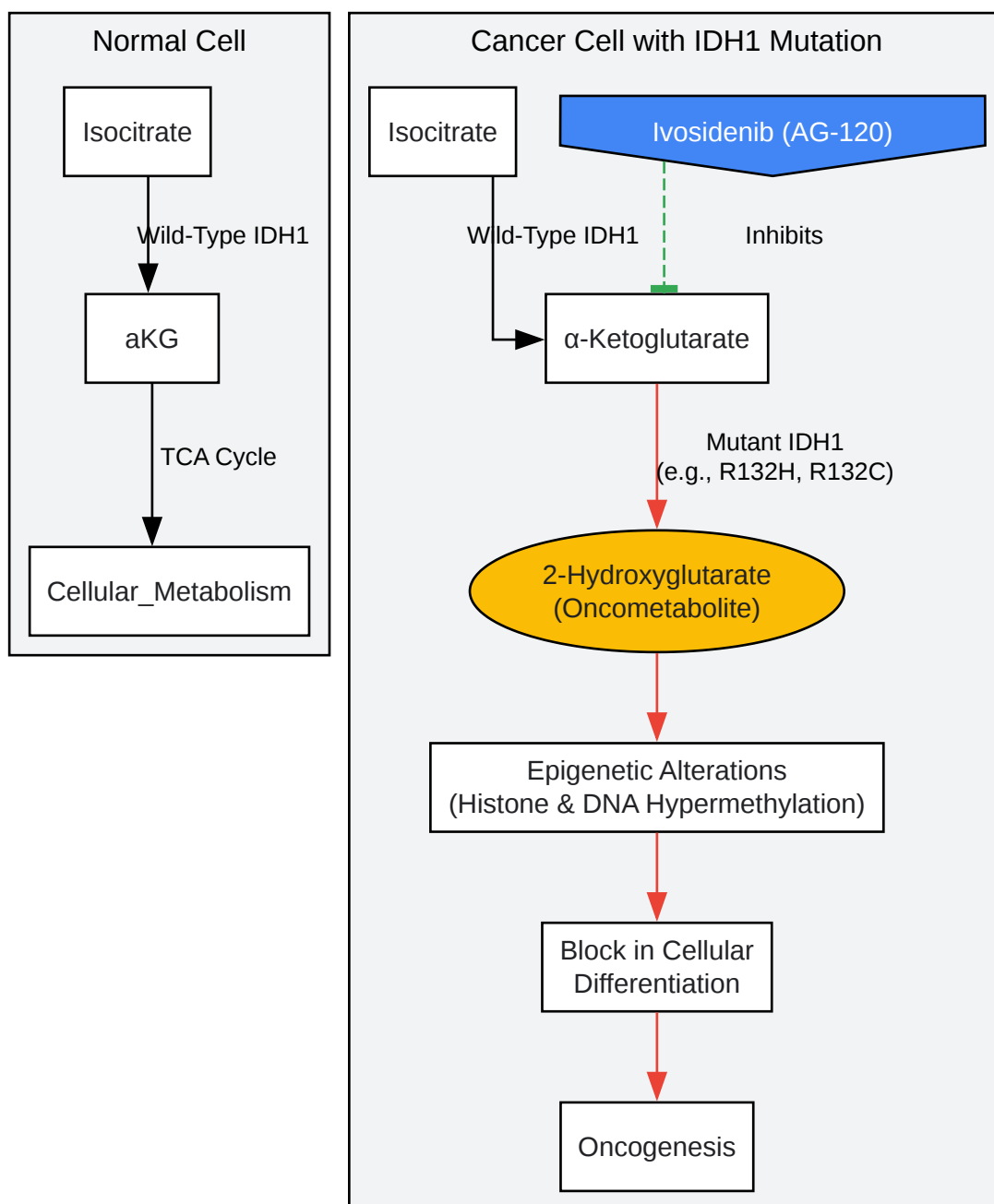
Ivosidenib (formerly AG-120) is a well-characterized, potent, and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), approved for the treatment of acute myeloid leukemia (AML) and cholangiocarcinoma harboring susceptible IDH1 mutations.^{[1][2][3]} In contrast, **AGI-12026** is a preclinical, brain-penetrant dual inhibitor of both mutant IDH1 and IDH2.^{[4][5]} Publicly available efficacy data for **AGI-12026** is limited, precluding a direct quantitative comparison with the extensive clinical data available for ivosidenib. This guide will primarily focus on the established efficacy of ivosidenib, with available details on **AGI-12026** for contextual understanding.

Ivosidenib (AG-120): A Selective Mutant IDH1 Inhibitor

Ivosidenib is an oral, targeted therapy that specifically inhibits the gain-of-function activity of mutated IDH1 enzymes.^{[1][2]} These mutations, most commonly occurring at the R132 residue, lead to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG).^{[1][2]} High levels of 2-HG interfere with cellular metabolism and epigenetic regulation, ultimately blocking

cellular differentiation and promoting oncogenesis.[1][2] Ivosidenib works by reducing 2-HG levels, thereby restoring normal cellular differentiation.[1]

Signaling Pathway of Mutant IDH1 and Ivosidenib's Mechanism of Action



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Caption: Mutant IDH1 pathway and the inhibitory action of Ivosidenib.

Efficacy of Ivosidenib (AG-120)

The efficacy of ivosidenib has been demonstrated in both preclinical models and extensive clinical trials.

Preclinical Efficacy

Ivosidenib has shown potent and selective inhibition of various IDH1-R132 mutants in biochemical and cell-based assays.

Table 1: Preclinical Activity of Ivosidenib (AG-120)

Assay Type	Target/Cell Line	Endpoint	Result
Biochemical Assay	IDH1-R132H	IC ₅₀	12 nM[6]
Biochemical Assay	IDH1-R132C	IC ₅₀	13 nM[6]
Biochemical Assay	IDH1-R132G	IC ₅₀	8 nM[6]
Biochemical Assay	IDH1-R132L	IC ₅₀	13 nM[6]
Biochemical Assay	IDH1-R132S	IC ₅₀	12 nM[6]
Cell-Based Assay	Primary mIDH1 AML Patient Samples	2-HG Reduction	>96% at 0.5 μM[1][2]
In Vivo Xenograft Model	HT1080 (mIDH1-R132C)	Tumor 2-HG Reduction	92.0% (50 mg/kg), 95.2% (150 mg/kg)[1][2]

IC₅₀: Half-maximal inhibitory concentration.

Clinical Efficacy

Ivosidenib has demonstrated significant clinical activity in patients with IDH1-mutated cancers.

Table 2: Clinical Efficacy of Ivosidenib in Relapsed/Refractory AML (Phase 1, NCT02074839)[7]

Efficacy Endpoint	Value (N=179)	95% Confidence Interval
Overall Response Rate (ORR)	41.9%	34.6% - 49.5%
Complete Remission (CR) + CR with Partial Hematologic Recovery (CRh)	31.8%	25.1% - 39.2%
Complete Remission (CR)	24.0%	18.0% - 31.0%
Median Duration of CR	10.1 months	6.5 - 22.2 months
Median Duration of CR+CRh	8.2 months	5.6 - 12.0 months

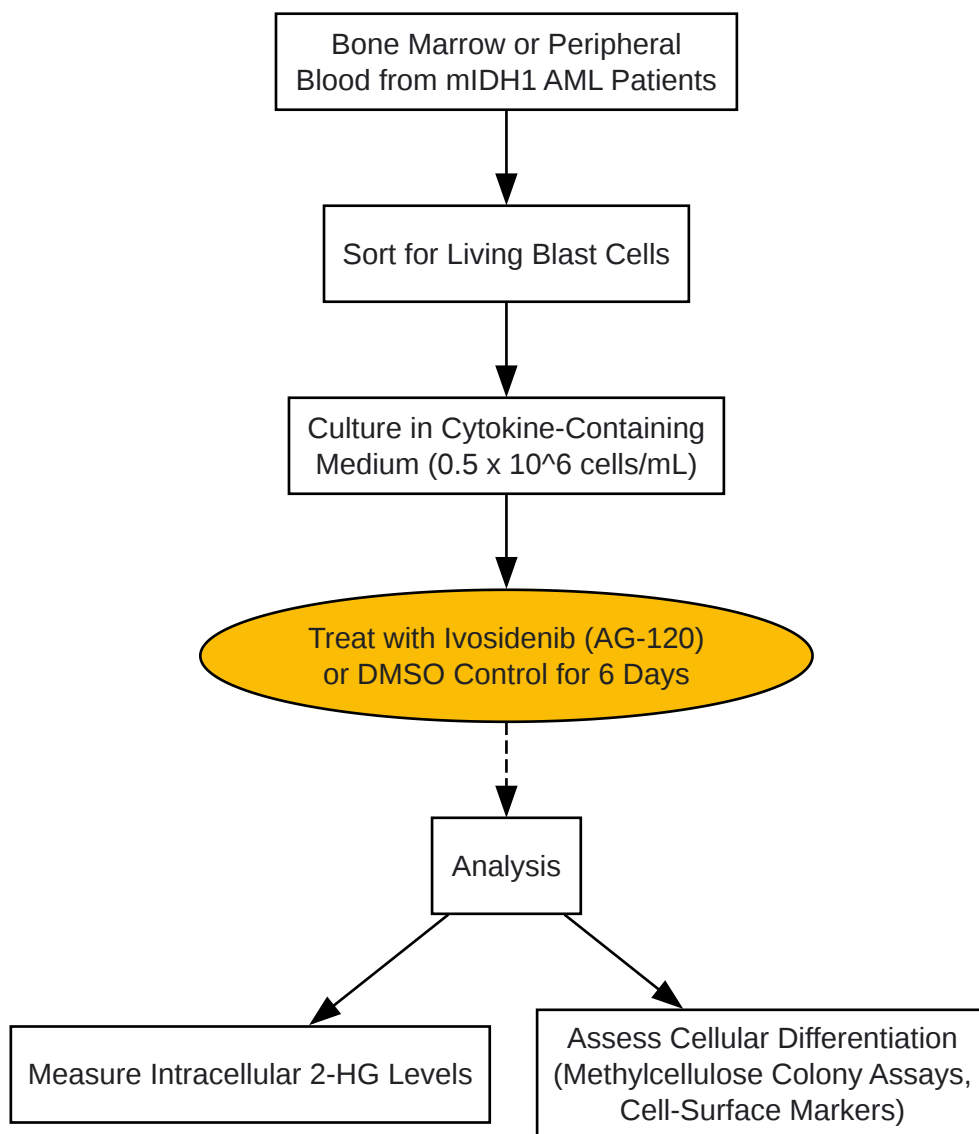
Table 3: Clinical Efficacy of Ivosidenib + Azacitidine in Newly Diagnosed IDH1-mutated AML (AGILE Phase 3, NCT03173248)[8]

Efficacy Endpoint	Ivosidenib + Azacitidine	Placebo + Azacitidine	Hazard Ratio (95% CI) / p-value
Median Overall Survival (OS)	29.3 months	7.9 months	0.42 (0.27 - 0.65); p < 0.0001
Complete Remission (CR) Rate	47%	15%	-
Transfusion Independence	53.8%	17.1%	p = 0.0004

Experimental Protocols

Ex Vivo Treatment of Primary AML Patient Samples

This protocol describes the methodology used to assess the effect of ivosidenib on 2-HG levels and cellular differentiation in primary human AML cells.[1][2]



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